4-Tert-butoxy-5-cyclopropoxypyridin-3-amine
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Overview
Description
4-Tert-butoxy-5-cyclopropoxypyridin-3-amine is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . This compound is characterized by the presence of a tert-butoxy group and a cyclopropoxy group attached to a pyridine ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-5-cyclopropoxypyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Tert-butoxy Group: The tert-butoxy group is introduced through a nucleophilic substitution reaction using tert-butyl alcohol and a suitable leaving group.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced through a similar nucleophilic substitution reaction using cyclopropyl alcohol.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-5-cyclopropoxypyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with new functional groups.
Scientific Research Applications
4-Tert-butoxy-5-cyclopropoxypyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-5-cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butoxy-4-cyclopropoxypyridin-3-amine: Similar structure but with different positioning of the tert-butoxy and cyclopropoxy groups.
4-(tert-butoxy)pyridin-3-amine: Lacks the cyclopropoxy group, making it less complex.
Uniqueness
4-Tert-butoxy-5-cyclopropoxypyridin-3-amine is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11-9(13)6-14-7-10(11)15-8-4-5-8/h6-8H,4-5,13H2,1-3H3 |
InChI Key |
IOVSZGPGQZQREL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=NC=C1N)OC2CC2 |
Origin of Product |
United States |
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